“Ethyl 6-hydroxypyrimidine-4-carboxylate” is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog . These compounds are types of bicyclic [6 + 6] systems . They have been applied on a large scale in the medical and pharmaceutical fields .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Pyrimidine derivatives, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . These compounds have been shown to modulate myeloid leukemia .
Pyrimidine derivatives also display antimicrobial and antifungal activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .
Pyrimidine derivatives have been reported to exhibit cardiovascular and antihypertensive activities . These compounds have been used in the treatment of various cardiovascular diseases and conditions related to high blood pressure .
Diazine alkaloids, which include “Ethyl 6-hydroxypyrimidine-4-carboxylate”, are reported to exhibit antimetabolite activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antiallergic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit tyrosine kinase inhibitory activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit calcium channel antagonistic activities . These activities are attributed to their ability to inhibit the expression and activities of certain vital inflammatory mediators .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antileishmanial activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .
Pyrimidines, including “Ethyl 6-hydroxypyrimidine-4-carboxylate”, have been reported to exhibit antituberculostatic activities . These activities are attributed to their ability to inhibit the growth of various types of bacteria and fungi .
Ethyl 6-hydroxypyrimidine-4-carboxylate is a heterocyclic compound characterized by its pyrimidine ring structure, which consists of six members including two nitrogen atoms located at positions 1 and 3. Its molecular formula is , and it features a hydroxyl group at position 6 and an ethyl ester at position 4 of the pyrimidine ring. This compound is notable for its potential applications in medicinal chemistry and material sciences due to its unique structural properties, which allow for various chemical modifications and interactions with biological targets.
Research indicates that ethyl 6-hydroxypyrimidine-4-carboxylate exhibits several biological activities:
The synthesis of ethyl 6-hydroxypyrimidine-4-carboxylate typically involves:
Ethyl 6-hydroxypyrimidine-4-carboxylate has diverse applications across several fields:
Studies investigating the interactions of ethyl 6-hydroxypyrimidine-4-carboxylate focus on its pharmacokinetics and dynamics:
Ethyl 6-hydroxypyrimidine-4-carboxylate shares structural similarities with several other pyrimidine derivatives. Here are some notable compounds for comparison:
Compound Name | CAS Number | Key Features | Similarity Index |
---|---|---|---|
Ethyl 5-bromo-6-hydroxypyrimidine-4-carboxylate | 937614-43-2 | Contains bromine at position 5 | 0.90 |
Methyl 5-bromopyrimidine-4-carboxylate | 1009826-93-0 | Methyl group instead of ethyl | 0.86 |
Ethyl 5-bromopyrimidine-4-carboxylate | 64224-59-5 | Lacks hydroxyl group | 0.98 |
Methyl 2-amino-5-bromopyrimidine-4-carboxylate | 1034737-23-9 | Amino group substitution | 0.84 |
Diethyl 5-bromopyrimidine-4,6-dicarboxylate | 1820687-49-7 | Contains two carboxylic acid groups | 0.91 |
Ethyl 6-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and the presence of an ethoxy group, which allows for diverse chemical modifications not readily available in other similar compounds. This structural feature enhances its potential applications in medicinal chemistry, particularly in developing new drugs with targeted biological activities.
Irritant